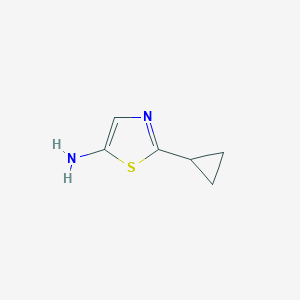

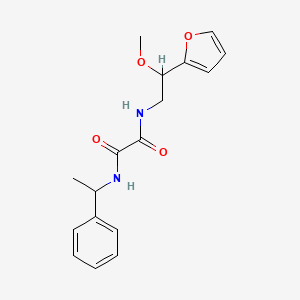

(E)-(2-((2-hydroxybenzylidene)amino)-5-methylphenyl)(phenyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Compounds with similar structures often have aromatic rings, such as benzene rings, and functional groups like hydroxyl (-OH), amino (-NH2), and carbonyl (C=O). These functional groups can greatly influence the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of similar compounds often involves reactions like condensation, where two molecules combine to form a larger molecule, usually with the elimination of a small molecule such as water .Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy .Chemical Reactions Analysis

The chemical reactions involving similar compounds can be quite diverse, depending on the functional groups present and the reaction conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, can be influenced by its molecular structure and the functional groups it contains .Applications De Recherche Scientifique

Antioxidant Properties :

- Çetinkaya et al. (2012) synthesized derivatives of (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone and evaluated their in vitro antioxidant activities. The study found that these compounds, including bromophenols, exhibit effective antioxidant power, with phenol 5 being the most potent antioxidant and radical scavenger (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).

- Another study by Balaydın et al. (2010) focused on synthesizing bromophenol derivatives of diphenylmethane, including natural products, and assessing their antioxidant activities. The synthesized bromophenols were found to have effective antioxidant power, comparable to standard antioxidant compounds (Balaydın, Gülçin, Menzek, Göksu, & Şahin, 2010).

Catalytic and Antibacterial Activities :

- Muniyandi et al. (2015) designed and synthesized metal(II) chelates incorporating (E)-(2-((2-hydroxybenzylidene)amino)phenyl)(phenyl)methanone. These chelates exhibited efficient catalytic activities and superior antibacterial activity compared to the free ligand (Muniyandi, Pravin, Mitu, & Raman, 2015).

Enzyme Inhibition :

- A study by Nar et al. (2013) synthesized derivatives of (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and tested their ability to inhibit human carbonic anhydrase isozymes. The compounds demonstrated effective inhibition, particularly against hCA I and hCA II isozymes (Nar, Çetinkaya, Gülçin, & Menzek, 2013).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

[2-[(2-hydroxyphenyl)methylideneamino]-5-methylphenyl]-phenylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO2/c1-15-11-12-19(22-14-17-9-5-6-10-20(17)23)18(13-15)21(24)16-7-3-2-4-8-16/h2-14,23H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIWSRMLLXOZKPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N=CC2=CC=CC=C2O)C(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-(2-((2-hydroxybenzylidene)amino)-5-methylphenyl)(phenyl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-8-ol](/img/structure/B2964913.png)

![5-((2-Chlorophenyl)(2,6-dimethylmorpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2964914.png)

![2-Benzylsulfanyl-1-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]ethanone](/img/structure/B2964921.png)

![N-[2-(2-Methoxypyridin-4-yl)ethyl]-N-methylprop-2-enamide](/img/structure/B2964926.png)

![4-acetyl-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2964928.png)

![Methyl 2-(ethylthio)-7-methyl-4-oxo-5-pyridin-3-yl-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2964929.png)

![2-[1-(4-Fluorophenyl)cyclopropyl]acetic acid](/img/structure/B2964933.png)